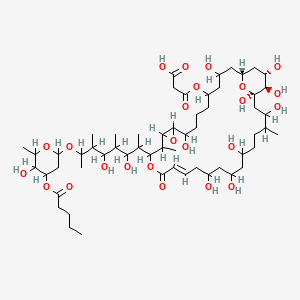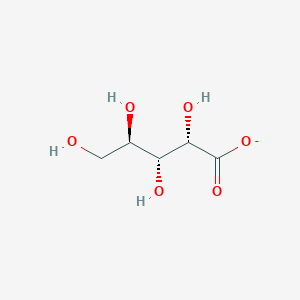
D-Arabinonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-arabinonate is conjugate base of D-arabinonic acid. It is a conjugate base of a D-arabinonic acid. It is an enantiomer of a L-arabinonate.
Applications De Recherche Scientifique
Metabolic Improvement and Hormonal Regulation
D-Arabinonate, also known as arabinoxylan (AX), has been associated with metabolic improvements, particularly in subjects with impaired glucose tolerance (IGT). A study demonstrated that AX consumption led to a reduction in postprandial serum glucose, insulin, and triglycerides. Additionally, it was observed that total plasma ghrelin, an orexigenic gut hormone, was also reduced after AX consumption, indicating its potential role in hormonal regulation and appetite control (Garcia et al., 2007).
Glucose and Insulin Response Modulation
The effects of AX and similar compounds on glucose homeostasis have been a subject of interest. One study highlighted the potential of L-arabinose and D-xylose in inhibiting intestinal sucrase activity, leading to delayed sucrose digestion and lowered postprandial glycaemic and insulinaemic responses. This effect was observed in a realistic food context, suggesting the practical applicability of these compounds in managing glucose and insulin levels (Pol & Mars, 2021).
Another study focusing on arabinoxylan fiber, a byproduct of wheat flour processing, showed its efficacy in reducing postprandial glucose response in normoglycemic subjects. This finding underlines the potential of dietary components rich in arabinoxylan in managing post-meal blood sugar levels, which is crucial for metabolic health (Lu et al., 2000).
Effects on Metabolic Syndrome
Metabolic syndrome, characterized by a cluster of conditions including high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol levels, has also been a target for the application of D-arabinonate. A study highlighted that L-arabinose consumption led to decreased waist circumference, total cholesterol, fasting glucose, serum uric acid, and alanine aminotransferase (ALT) while slightly increasing high-density lipoprotein cholesterol (HDLC) and decreasing diastolic blood pressure. This comprehensive impact on various aspects of metabolic syndrome underscores the potential of L-arabinose in managing and possibly treating metabolic syndrome as a whole (Yang et al., 2013).
Propriétés
Nom du produit |
D-Arabinonate |
|---|---|
Formule moléculaire |
C5H9O6- |
Poids moléculaire |
165.12 g/mol |
Nom IUPAC |
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3-,4+/m1/s1 |
Clé InChI |
QXKAIJAYHKCRRA-JJYYJPOSSA-M |
SMILES isomérique |
C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |
SMILES canonique |
C(C(C(C(C(=O)[O-])O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



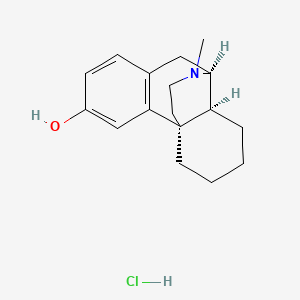

![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate](/img/structure/B1240348.png)
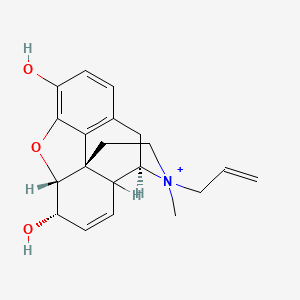
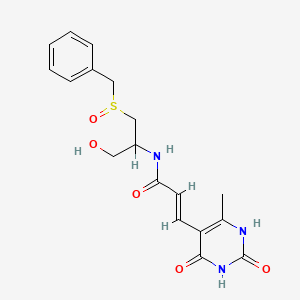
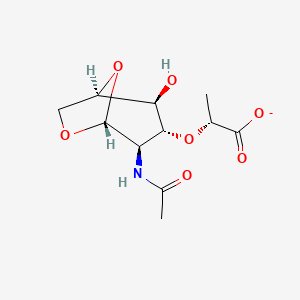
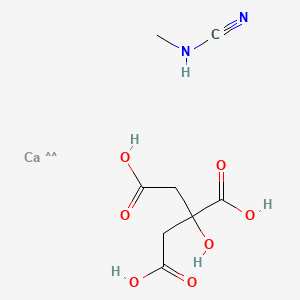
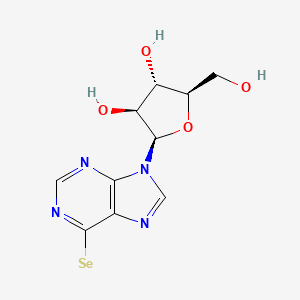
![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1240360.png)
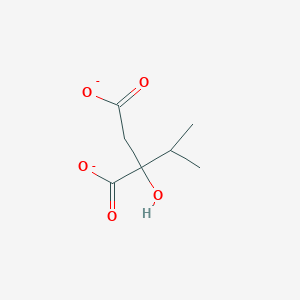
![Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-propanoate](/img/structure/B1240362.png)

![2-hydroxy-3-{5-hydroxy-8-[(3E)-4-[8'-hydroxy-6'-(1-hydroxy-3-{11-methyl-1,7-dioxaspiro[5.5]undecan-2-yl}butyl)-7'-methylidene-hexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl]but-3-en-2-yl]-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl}-2-methylpropanoic acid](/img/structure/B1240365.png)
